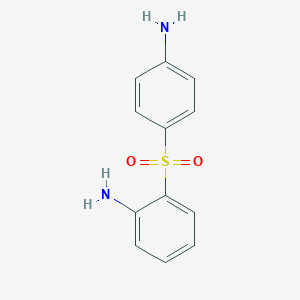

2-(4-Aminophenyl)sulfonylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVOGVXITRNMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332465 | |

| Record name | 2-(4-aminophenyl)sulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27147-69-9 | |

| Record name | 2-(4-aminophenyl)sulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the molecular structure of 2-(4-Aminophenyl)sulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-(4-Aminophenyl)sulfonylaniline. Also known as 2,4'-diaminodiphenyl sulfone or Dapsone Impurity 5, this compound is a significant molecule in pharmaceutical analysis and synthetic chemistry. This document consolidates available data on its spectroscopic properties, offers a detailed experimental protocol for its synthesis, and presents its fundamental physicochemical characteristics.

Introduction

This compound is an aromatic sulfone derivative characterized by two aminophenyl groups linked by a sulfonyl moiety at positions 2 and 4' respectively. Its asymmetric structure distinguishes it from its well-known isomer, the antibacterial drug dapsone (4,4'-diaminodiphenyl sulfone). The presence of the sulfonylaniline core makes it a subject of interest for its potential biological activities and as a versatile intermediate in organic synthesis.[1] The sulfonyl group, being a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic rings, while the amino groups provide sites for further functionalization.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior. The molecule consists of two aniline rings connected by a sulfonyl bridge. This arrangement results in a twisted conformation that minimizes steric hindrance, with the dihedral angle between the two aromatic rings typically observed to be in the range of 75-80 degrees in related sulfonamide structures.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [2] |

| Molecular Weight | 248.30 g/mol | [2] |

| CAS Number | 27147-69-9 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4'-Diaminodiphenyl sulfone, Dapsone Impurity 5, o,p'-Sulfonyldianiline | [2] |

| Appearance | White to off-white crystalline powder (typical) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

The ¹H NMR spectrum of this compound in a suitable deuterated solvent is expected to exhibit complex splitting patterns in the aromatic region due to the asymmetric substitution of the two phenyl rings. The protons on the 2-substituted ring are in a different chemical environment compared to those on the 4-substituted ring. The amino protons typically appear as broad signals.[1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.5 - 7.6 | Multiplet | Aromatic protons (8H) |

| 5.0 - 6.5 | Broad Singlet | Amino protons (4H) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3300 - 3500 | N-H stretching vibrations of amino groups | Strong | [1] |

| 1300 - 1350 | Asymmetric SO₂ stretching | Strong | [1] |

| 1150 - 1200 | Symmetric SO₂ stretching | Strong | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving the coupling of a nitro-substituted precursor followed by reduction of the nitro groups. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 4-nitro-2'-(acetylamino)diphenyl sulfone

This procedure outlines a key step in an indirect synthetic route.

Materials:

-

2-Acetamidobenzenesulfonyl chloride

-

Nitrobenzene

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-acetamidobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (1.2 equivalents) to the solution while maintaining the temperature at 0 °C.

-

To this mixture, add nitrobenzene (1.1 equivalents) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-nitro-2'-(acetylamino)diphenyl sulfone.

Subsequent Reduction and Hydrolysis

The resulting intermediate, 4-nitro-2'-(acetylamino)diphenyl sulfone, can then be converted to this compound through a two-step process:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, commonly using a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

-

Hydrolysis of the Acetyl Group: The acetyl protecting group on the other amino function is removed by acid or base-catalyzed hydrolysis to yield the final product.

Visualization of Synthetic Workflow

The logical flow of the synthesis of this compound can be visualized as a workflow diagram.

Caption: A flowchart illustrating the synthetic pathway to this compound.

Biological Significance and Applications

While this compound is primarily recognized as an impurity in the production of the antibacterial drug dapsone, the broader class of aromatic aminosulfones exhibits a wide range of biological activities.[1][3] The sulfonamide moiety is a well-established pharmacophore present in numerous antibacterial drugs.[1] These compounds often exert their therapeutic effects by inhibiting essential metabolic pathways in microorganisms, such as the folic acid synthesis pathway.[3]

The potential for this compound to possess its own biological activity warrants further investigation. Its structural similarity to dapsone suggests it could interact with similar biological targets, although potentially with different efficacy and selectivity. As a versatile chemical intermediate, it can also serve as a starting material for the synthesis of novel bioactive molecules and functional materials.[1]

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, and a representative synthetic protocol. The provided spectroscopic data serves as a valuable reference for its characterization. While primarily known as a pharmaceutical impurity, its structural features suggest potential for further exploration in medicinal chemistry and materials science. This guide aims to be a valuable resource for researchers and professionals working with this and related compounds.

References

A Technical Guide to the Physicochemical Properties of 4,4'-Diaminodiphenyl Sulfone (Dapsone)

Notice: This document focuses on the well-characterized isomer 4,4'-diaminodiphenyl sulfone (CAS No. 80-08-0) , commonly known as Dapsone. Data for the 2,4'-diaminodiphenyl sulfone isomer (CAS No. 27147-69-9) is limited; therefore, this guide centers on the 4,4'- isomer due to its extensive documentation and significance as an active pharmaceutical ingredient[1][2].

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental determination protocols, and relevant biological pathways of 4,4'-diaminodiphenyl sulfone. The information is tailored for researchers, scientists, and professionals involved in drug development and materials science.

Core Physicochemical Properties

4,4'-Diaminodiphenyl sulfone is an odorless, white to creamy-white crystalline powder with a slightly bitter taste[3][4]. It is a synthetic sulfone antibiotic used primarily in the treatment of leprosy, dermatitis herpetiformis, and Pneumocystis pneumonia[3][5]. Its utility also extends to polymer science, where it serves as a high-performance curing agent for epoxy resins[3].

Compound Identification

The following table summarizes the key identifiers for 4,4'-diaminodiphenyl sulfone.

| Identifier | Value | References |

| IUPAC Name | 4-[(4-aminobenzene)sulfonyl]aniline | [3] |

| Synonyms | Dapsone, 4,4'-Sulfonyldianiline, DDS, Bis(p-aminophenyl) sulfone | [3][6][7] |

| CAS Number | 80-08-0 | [3][6] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [3][6][8] |

| Molecular Weight | 248.30 g/mol | [3][6][8] |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | [3][8] |

| InChI Key | MQJKPEGWNLWLTK-UHFFFAOYSA-N | [3][8][9] |

Quantitative Physicochemical Data

The key physicochemical parameters of 4,4'-diaminodiphenyl sulfone are presented below. These values are critical for understanding its behavior in biological and chemical systems.

| Property | Value | Conditions | References |

| Melting Point | 175 - 178 °C | [3][8] | |

| Boiling Point | 511.7 °C (Predicted) | at 760 mmHg | [10] |

| Density | 1.27 g/cm³ (estimate) | [10] | |

| Water Solubility | 0.38 g/L | 20 °C | [11] |

| <0.1 g/100 mL | 20 °C | [10] | |

| Solubility (Other) | Soluble in DMSO, ethanol, acetone, and dilute HCl. Slightly soluble in methanol. | [8][9][10] | |

| logP (Octanol/Water) | 0.97 | 25 °C | [4] |

| pKa | 13.0 (pKb) | 25 °C | |

| Vapor Pressure | 0.004 Pa | 25 °C | [10] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. This section outlines the standard methodologies for key analytical procedures.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a crystalline solid[12].

-

Sample Preparation: The sample must be a finely powdered, dry solid. If necessary, gently grind the crystals in a mortar and pestle[13]. The sample is packed into a thin-walled capillary tube (e.g., 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm[14][15]. The tube is tapped gently or dropped through a long glass tube to ensure tight packing at the sealed end[13][14].

-

Instrumentation: An electrically heated melting point apparatus with a temperature ramp control and a viewfinder is used[14].

-

Measurement:

-

For an unknown sample, a preliminary rapid determination is performed with a fast temperature ramp (10-20 °C/min) to find the approximate melting range[13].

-

For a precise measurement, a fresh sample is heated to about 20 °C below the expected melting point[14]. The heating rate is then slowed to approximately 1-2 °C per minute[13][15].

-

The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid[14].

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility[16].

-

Preparation: A surplus amount of the solid compound (solute) is added to a known volume of the solvent (e.g., water, buffer) in a flask. The presence of excess solid is necessary to ensure saturation is reached[16].

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period, typically 24 to 48 hours, to allow the system to reach equilibrium[16].

-

Sample Separation: Once equilibrium is achieved, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the undissolved solid using filtration (e.g., through a 0.45 µm filter) or centrifugation. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the dissolved compound in the clear, saturated solution is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry[16].

Purity Assay (Reversed-Phase HPLC)

RP-HPLC is a common and reliable method for determining the purity and concentration of 4,4'-diaminodiphenyl sulfone[5][17].

-

System: A standard HPLC system equipped with a pump, degasser, autosampler, column oven, and a UV detector.

-

Stationary Phase: A reversed-phase C18 column is typically used for separation[17].

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and water, for example, in a 40:60 (v/v) ratio[17]. The mobile phase should be filtered and degassed before use.

-

Detection: UV detection is performed at a wavelength where the analyte has strong absorbance, such as 250 nm[17], 261 nm, or 296 nm[9].

-

Analysis: A standard solution of known concentration is prepared and injected to establish a calibration curve. The sample solution is then injected, and the peak area is compared against the calibration curve to determine its concentration and purity. The method should be validated for linearity, accuracy, and precision[5].

Visualizations: Pathways and Workflows

Mechanism of Action: Inhibition of Folate Synthesis

As an antibiotic, 4,4'-diaminodiphenyl sulfone's primary mechanism of action is the inhibition of the bacterial folic acid synthesis pathway[3][18][19]. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By mimicking the enzyme's natural substrate, para-aminobenzoic acid (PABA), it blocks the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis, thereby halting bacterial replication[18][20][21]. This pathway is an excellent drug target as humans obtain folate from their diet and do not possess this enzyme[22].

Representative Chemical Synthesis Workflow

One common industrial synthesis of 4,4'-diaminodiphenyl sulfone starts with 4-chloronitrobenzene[23]. The process involves the formation of a thioether intermediate, followed by oxidation to the sulfone, and a final reduction of the nitro groups to the desired amino groups[23][24][25].

References

- 1. 2-4-Diamino Diphenyl sulphone | CAS No- 27147-69-9 | Simson Pharma Limited [simsonpharma.com]

- 2. nbinno.com [nbinno.com]

- 3. Dapsone - Wikipedia [en.wikipedia.org]

- 4. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 4,4'-Diaminodiphenyl sulfone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 4,4'-Diaminodiphenyl sulfone, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. caymanchem.com [caymanchem.com]

- 10. chembk.com [chembk.com]

- 11. 4,4 -Diaminodiphenyl sulfone for synthesis 80-08-0 [sigmaaldrich.com]

- 12. thinksrs.com [thinksrs.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. thinksrs.com [thinksrs.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. asianpubs.org [asianpubs.org]

- 18. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 19. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 23. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]

- 24. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

- 25. EP1778630B1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Diaminodiphenyl Sulfones: Focus on 2-(4-Aminophenyl)sulfonylaniline (CAS 27147-69-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(4-Aminophenyl)sulfonylaniline (CAS 27147-69-9), a member of the diaminodiphenyl sulfone family. Due to the limited specific experimental data available for the 2,4'-isomer, this guide leverages the extensive research on its structural isomer, 4,4'-diaminodiphenyl sulfone (dapsone), to provide a comprehensive understanding of the chemical class. This document covers the physicochemical properties, synthesis, analytical characterization, and biological significance of these compounds, with a focus on their applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, also known as 2,4'-diaminodiphenyl sulfone, is an aromatic sulfone with the molecular formula C₁₂H₁₂N₂O₂S.[1][2] It is a structural isomer of the well-known antibacterial drug, dapsone (4,4'-diaminodiphenyl sulfone).[3] The sulfonylaniline moiety is a key structural feature, imparting unique electronic and steric properties. The sulfonyl group acts as a strong electron-withdrawing group, and the amino groups can be readily functionalized, making it a versatile chemical intermediate.[1]

Table 1: Physicochemical Properties of Diaminodiphenyl Sulfones

| Property | This compound (CAS 27147-69-9) | 4,4'-Diaminodiphenyl sulfone (Dapsone, CAS 80-08-0) |

| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.31 g/mol [4][5] | 248.30 g/mol [2] |

| Melting Point | Data not available | 175-181 °C[6] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in alcohol, acetone, and dilute mineral acids; sparingly soluble in water.[7] |

| Appearance | Data not available | White to creamy white crystalline powder. |

| pKa | Data not available | Data not available |

Synthesis and Purification

The synthesis of diaminodiphenyl sulfones typically involves the reduction of a corresponding dinitro- or aminonitro-diphenyl sulfone precursor. A general experimental protocol for the synthesis of a diaminodiphenyl sulfone is outlined below.

Experimental Protocol: Synthesis of 4,4'-Diaminodiphenyl Sulfone

This protocol describes a representative synthesis of a diaminodiphenyl sulfone, which can be adapted for the synthesis of the 2,4'-isomer. The process involves the reduction of 4-amino-4'-nitrodiphenyl sulfone.

Materials:

-

4-amino-4'-nitrodiphenyl sulfone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 4-amino-4'-nitrodiphenyl sulfone in ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic.

-

The crude product will precipitate out of the solution.

-

Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

-

Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 4,4'-diaminodiphenyl sulfone.

-

Dry the purified crystals under vacuum.

Diagram 1: Experimental Workflow for the Synthesis of Diaminodiphenyl Sulfone

Caption: A generalized workflow for the synthesis of diaminodiphenyl sulfones.

Analytical Characterization

The structural elucidation of this compound and its isomers is primarily achieved through spectroscopic techniques.

Table 2: Spectroscopic Data for Diaminodiphenyl Sulfones

| Technique | This compound | 4,4'-Diaminodiphenyl sulfone (Dapsone) |

| FTIR (cm⁻¹) | N-H stretching: 3300-3500 (two bands); SO₂ asymmetric stretching: ~1300-1350; SO₂ symmetric stretching: ~1150-1200[1] | Similar characteristic peaks for N-H and SO₂ stretching. |

| ¹H NMR (ppm) | Aromatic protons: 6.5-8.0 (complex multiplets); Amino protons: 5.0-6.5 (broad singlets) | Aromatic protons: ~6.7 (d, 4H) and ~7.5 (d, 4H); Amino protons: ~5.8 (s, 4H) |

| ¹³C NMR (ppm) | Data not available | Data not available in the provided search results. |

| Mass Spec. | Molecular Ion (M⁺): m/z 248 | Molecular Ion (M⁺): m/z 248 |

Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the extensive research on dapsone provides a strong framework for understanding the potential biological activities of this class of compounds. Diaminodiphenyl sulfones are known for their antibacterial, anti-inflammatory, and antioxidant properties.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of dapsone is the inhibition of folate synthesis in bacteria.[3] Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor of folic acid.[8] Folic acid is crucial for the synthesis of nucleic acids and certain amino acids in bacteria. Human cells are not affected as they obtain folic acid from their diet.

Diagram 2: Inhibition of Folate Synthesis by Dapsone

Caption: Dapsone competitively inhibits dihydropteroate synthase.

Anti-inflammatory and Immunomodulatory Effects

Dapsone has also been shown to possess anti-inflammatory and immunomodulatory properties.[9] It is known to inhibit the NLRP3 inflammasome, a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. By modulating the inflammasome, dapsone can reduce inflammation.

Applications

The versatile chemical nature of diaminodiphenyl sulfones has led to their use in various fields, from medicine to materials science.

-

Pharmaceuticals: this compound is known to be an impurity in the synthesis of dapsone, an antibiotic used in the treatment of leprosy, dermatitis herpetiformis, and pneumocystis pneumonia.[3] The diaminodiphenyl sulfone scaffold is of interest in the development of new therapeutic agents, including antimalarial and antimicrobial drugs.[4]

-

Polymers and Materials Science: The amino functionalities of this compound make it a suitable monomer for the synthesis of high-performance polymers such as polyimides and epoxy resins.[10] These polymers often exhibit excellent thermal stability and mechanical properties, making them useful in the electronics and aerospace industries.

Conclusion

This compound is a valuable chemical entity with potential applications in both medicinal chemistry and materials science. While specific experimental data for this isomer is limited, the extensive knowledge base for its isomer, dapsone, provides a strong foundation for further research and development. Future studies are warranted to fully elucidate the unique properties and potential applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Diamino-diphenyl sulphone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Dapsone - Wikipedia [en.wikipedia.org]

- 4. Preparation and biological activity of new substituted antimalarial diaminodiphenylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-4-Diamino Diphenyl sulphone | CAS No- 27147-69-9 | Simson Pharma Limited [simsonpharma.com]

- 6. 4,4'-Diaminodiphenyl sulfone, 98% 100 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 7. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(4-Aminophenyl)sulfonylaniline

IUPAC Name: 2-(4-aminophenyl)sulfonylaniline

This technical guide provides a comprehensive overview of this compound, a notable member of the diaminodiphenyl sulfone family. While its isomer, 4,4'-diaminodiphenyl sulfone (dapsone), is a well-documented pharmaceutical agent, this guide will focus on the available scientific and technical information pertaining to the 2,4'-isomer, drawing comparisons to its more famous counterpart to provide a thorough understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an organic compound characterized by two aminophenyl groups linked by a sulfonyl functional group. The distinct positioning of the amino groups on the phenyl rings (positions 2 and 4') differentiates it from its symmetrical isomer, dapsone (4,4'-isomer). This structural nuance can influence its chemical reactivity, biological activity, and physical properties.

A summary of its key identifiers and properties is presented in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2,4'-Diaminodiphenyl sulfone, 2,4'-Sulfonyldianiline, Dapsone Impurity 5 |

| CAS Number | 27147-69-9 |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.31 g/mol |

Synthesis and Experimental Protocols

The synthesis of diaminodiphenyl sulfones, including the 2,4'-isomer, typically involves a multi-step process. A general and widely referenced synthetic strategy involves the nucleophilic aromatic substitution reaction between a nitro-substituted sulfonyl chloride and an aniline, followed by the reduction of the nitro groups to amino groups.

General Synthetic Pathway

A plausible synthetic route for this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-nitroaniline, followed by a reduction step.

dot

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,4'-Dinitrodiphenyl Sulfone

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 2-nitroaniline in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the flask with constant stirring.

-

Heat the reaction mixture at a temperature range of 80-100°C for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the crude 2,4'-dinitrodiphenyl sulfone.

-

Filter the precipitate, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.

Step 2: Reduction of 2,4'-Dinitrodiphenyl Sulfone to this compound

-

Suspend the purified 2,4'-dinitrodiphenyl sulfone in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a reducing agent, such as stannous chloride (SnCl₂) dihydrate, portion-wise to the suspension with vigorous stirring. The reaction is exothermic and may require external cooling.

-

After the addition is complete, heat the mixture under reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture and neutralize it with a strong base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

-

Filter the product, wash with water until neutral, and dry. Further purification can be achieved by recrystallization.

Biological Activity and Mechanism of Action

Specific pharmacological studies on this compound are limited in the public domain. However, the biological activities of its isomer, dapsone, provide a strong foundation for predicting its potential therapeutic roles and mechanisms of action. Diaminodiphenyl sulfones are primarily known for their antimicrobial and anti-inflammatory properties.

Antimicrobial Activity: Inhibition of Dihydropteroate Synthase

The primary mechanism of the antibacterial action of dapsone is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), dapsone disrupts folate synthesis, leading to bacteriostasis. It is highly probable that this compound also exerts its antimicrobial effects through a similar mechanism.

dot

Caption: Proposed mechanism of action via DHPS inhibition.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Dapsone exhibits significant anti-inflammatory effects, which are thought to be independent of its antimicrobial action. These effects are attributed to its ability to interfere with neutrophil function and modulate inflammatory signaling cascades. Key anti-inflammatory mechanisms of dapsone include:

-

Inhibition of Myeloperoxidase (MPO): Dapsone can inhibit the MPO enzyme in neutrophils, reducing the production of highly reactive and cytotoxic hypochlorous acid.

-

Modulation of the NLRP3 Inflammasome: There is evidence to suggest that dapsone can regulate the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by triggering the production of pro-inflammatory cytokines like IL-1β and IL-18.

Given the structural similarity, it is plausible that this compound shares some of these anti-inflammatory properties.

dot

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Quantitative Data

As of the latest review of scientific literature, specific quantitative pharmacological data such as IC₅₀ or Kᵢ values for this compound are not publicly available. The majority of published research has focused on the 4,4'-isomer, dapsone. For comparative purposes, the following table includes data for dapsone's activity against dihydropteroate synthetase from E. coli.

| Compound | Target | Organism | IC₅₀ (M) | Kᵢ (M) |

| Dapsone (4,4'-isomer) | Dihydropteroate Synthetase | Escherichia coli | 2 x 10⁻⁵ | 5.9 x 10⁻⁶ |

Applications in Drug Development and Research

While this compound itself is not an approved drug, its structural motif is of significant interest in medicinal chemistry and drug development. As a diaminodiphenyl sulfone, it serves as a valuable scaffold for the synthesis of novel therapeutic agents. The amino groups provide reactive sites for derivatization, allowing for the exploration of structure-activity relationships and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Potential research applications for this compound and its derivatives include:

-

Development of Novel Antimicrobial Agents: As an analog of dapsone, it can be used as a lead compound for the design of new antibacterial and antiprotozoal drugs, potentially with activity against drug-resistant strains.

-

Discovery of New Anti-inflammatory Drugs: The anti-inflammatory potential of the diaminodiphenyl sulfone core makes this compound a candidate for the development of novel treatments for a range of inflammatory conditions.

-

Probes for Studying Enzyme Mechanisms: Labeled derivatives of this compound could be synthesized and used as chemical probes to investigate the structure and function of enzymes like dihydropteroate synthase.

Conclusion

This compound is a chemical compound with significant potential in the fields of medicinal chemistry and drug development. Although less studied than its well-known isomer dapsone, its structural features suggest that it likely shares similar antimicrobial and anti-inflammatory properties. The lack of specific quantitative data and detailed biological studies highlights a clear opportunity for future research. Further investigation into the synthesis, biological activity, and mechanism of action of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a foundational resource to encourage and support such research endeavors.

An In-depth Technical Guide to the Synthesis and Characterization of Sulfonylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of sulfonylaniline derivatives, a class of compounds with significant importance in medicinal chemistry and materials science. It details modern synthetic methodologies, thorough characterization techniques, and explores the biological pathways where these derivatives have shown notable activity.

Introduction

Sulfonylanilines are a crucial pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the aniline ring, modulating the compound's reactivity, and biological interactions. This guide will delve into the key aspects of synthesizing and characterizing these versatile molecules.

Synthesis of Sulfonylaniline Derivatives

Several synthetic strategies have been developed for the preparation of sulfonylaniline derivatives, ranging from traditional multi-step approaches to modern photocatalytic and electrochemical methods.

Visible-Light-Mediated Sulfonylation

A mild and efficient method for the synthesis of sulfonylanilines involves the use of visible light photocatalysis. This approach often utilizes a photocatalyst, such as an iridium complex, to generate sulfonyl radicals from stable precursors like sulfonyl fluorides or sulfinate salts, which then react with aniline derivatives.[1][2][3]

Experimental Protocol: Visible-Light-Mediated Sulfonylation of Anilines with Sulfonyl Fluorides [1]

-

Reaction Setup: In a sealed reaction vessel, combine the aniline derivative (1.0 eq), sulfonyl fluoride (1.8 eq), a photocatalyst such as Ir[(ppy)2(dtbbpy)]Cl (5 mol%), and a base like NaHCO3 (1.8 eq) in a suitable solvent (e.g., MeCN).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

-

Irradiation: Irradiate the reaction mixture with a blue LED light source (e.g., 30-W) at a controlled temperature (e.g., 50°C) for a specified time (typically 12-24 hours), with continuous stirring.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonylaniline derivative.

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonylanilines, avoiding the need for stoichiometric oxidants or catalysts in some cases. These reactions typically involve the anodic oxidation of an aniline derivative and a sulfinate salt.

Experimental Protocol: Electrochemical Synthesis of Sulfonylanilines [4]

-

Electrolytic Cell Setup: Assemble a two-cell cationic diaphragm electrolytic cell with a suitable anode (e.g., platinum) and cathode (e.g., lead plate).

-

Electrolyte Preparation: Prepare an electrolyte solution containing the p-nitrophenyl-β-hydroxyethyl sulfone in an aqueous solution of sulfuric acid.

-

Electrolysis: Conduct the electrolysis under controlled conditions of current density (e.g., 300 A·m⁻²), temperature (e.g., 70°C), and charge passed (e.g., 6.0 F·mol⁻¹).

-

Product Isolation: After electrolysis, neutralize the catholyte and extract the product with an organic solvent.

-

Purification: Purify the extracted product by recrystallization or column chromatography to yield the p-(β-hydroxyethyl sulfone) aniline.

Multi-Step Synthesis of 4-(Methylsulfonyl)aniline

A traditional and scalable approach to specific sulfonylaniline derivatives often involves a multi-step synthesis. The synthesis of 4-(methylsulfonyl)aniline, a key intermediate for various pharmaceuticals, serves as a representative example.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)aniline

This synthesis typically starts from 4-nitrothiophenol and involves the following key transformations:

-

S-methylation: Reaction of 4-nitrothiophenol with a methylating agent (e.g., dimethyl sulfate) in the presence of a base to form 4-(methylthio)nitrobenzene.

-

Oxidation: Oxidation of the sulfide to a sulfone using an oxidizing agent like hydrogen peroxide in acetic acid, yielding 4-(methylsulfonyl)nitrobenzene.

-

Reduction: Reduction of the nitro group to an amine using a reducing agent such as iron powder in acidic medium or catalytic hydrogenation to afford the final product, 4-(methylsulfonyl)aniline.

Characterization of Sulfonylaniline Derivatives

The structural elucidation and purity assessment of synthesized sulfonylaniline derivatives are performed using a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the molecular structure.

| Proton (¹H) NMR | Chemical Shift (δ, ppm) | Carbon (¹³C) NMR | Chemical Shift (δ, ppm) |

| Aromatic protons | 6.5 - 8.0 | Aromatic carbons | 110 - 150 |

| N-H proton | 4.0 - 6.0 (broad) | Carbon attached to nitrogen | 140 - 150 |

| Methyl protons (on sulfonyl) | 2.5 - 3.5 | Methyl carbon (on sulfonyl) | 40 - 50 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching | 3300 - 3500 (often two bands for primary amines) |

| S=O stretching (asymmetric) | 1300 - 1350 |

| S=O stretching (symmetric) | 1140 - 1180 |

| C-N stretching | 1250 - 1350 |

| Aromatic C=C stretching | 1450 - 1600 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Common fragmentation patterns involve the cleavage of the C-S and S-N bonds.

Physical Characterization

Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound. A sharp melting point range suggests a high degree of purity.

Elemental Analysis: Elemental analysis (CHNOS) is performed to determine the elemental composition of the compound, which should be in close agreement with the calculated values for the proposed structure.

Biological Significance and Signaling Pathways

Sulfonylaniline derivatives are known to interact with various biological targets, leading to their therapeutic effects.

Inhibition of Kinase Signaling Pathways

Many sulfonylaniline derivatives act as inhibitors of protein kinases, which are key regulators of cellular processes. Overactivity of kinases like Src is implicated in cancer progression.

Caption: Src Kinase Signaling Pathway and Inhibition by Sulfonylaniline Derivatives.

The PI3K/AKT/mTOR pathway is another critical signaling cascade involved in cell growth and survival that is often dysregulated in cancer. Certain sulfonylaniline derivatives have been shown to modulate this pathway.[5][6]

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Antimicrobial Activity: Inhibition of Folic Acid Synthesis

The antibacterial action of sulfonamides, a class of sulfonylaniline derivatives, is well-established. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.[7][8][9]

Caption: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.

Experimental Workflows

The synthesis and characterization of sulfonylaniline derivatives follow a logical workflow to ensure the desired product is obtained with high purity and its structure is correctly identified.

Caption: General Workflow for the Synthesis and Purification of Sulfonylaniline Derivatives.

Caption: Workflow for the Characterization of Sulfonylaniline Derivatives.

Conclusion

The synthesis and characterization of sulfonylaniline derivatives are of paramount importance for the advancement of medicinal chemistry and drug discovery. Modern synthetic techniques, such as visible-light photocatalysis and electrochemistry, provide efficient and sustainable routes to these valuable compounds. A thorough characterization using a suite of spectroscopic and analytical methods is essential to confirm their structure and purity. The diverse biological activities of sulfonylaniline derivatives, particularly as kinase inhibitors and antimicrobial agents, underscore their potential as scaffolds for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals working in this exciting and impactful field.

References

- 1. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Direct sulfonylation of anilines mediated by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. microbenotes.com [microbenotes.com]

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Historical Development of Sulfonylamine Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical and ongoing development of sulfonylamine chemistry. From the serendipitous discovery of the first synthetic antibacterial agent to the sophisticated synthetic methodologies of the 21st century, sulfonylamines have left an indelible mark on medicine and organic chemistry. This document details the key scientific milestones, provides comprehensive experimental protocols for seminal syntheses, presents quantitative data on the efficacy of early compounds, and visualizes the core chemical pathways and workflows that define this critical class of molecules.

A Serendipitous Beginning: The Discovery of Prontosil and the Birth of Sulfa Drugs

The journey of sulfonylamine chemistry began in the 1930s at the Bayer Laboratories of IG Farben in Germany. At the time, the medical community had limited options for treating systemic bacterial infections. The prevailing belief was that synthetic chemicals were too toxic to be used as selective antibacterial agents within the human body.

This paradigm shifted with the work of German chemist Gerhard Domagk. In 1932, while screening newly synthesized azo dyes for potential therapeutic properties, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, discovered that a red dye named Prontosil rubrum exhibited remarkable antibacterial activity in mice infected with streptococci.[1] Crucially, Prontosil was effective in vivo but showed no activity in vitro.[2] This puzzling observation was later explained in 1935 by researchers at the Pasteur Institute in France, who demonstrated that Prontosil is a prodrug.[1] In the body, it is metabolized to the active, colorless compound p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3] This discovery marked the advent of the first commercially available antibacterial agents, the "sulfa drugs," and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[1]

The core structure of a sulfonylamine, also known as a sulfonamide, consists of a sulfonyl group directly bonded to a nitrogen atom. In the context of antibacterial sulfa drugs, a key structural feature is an unsubstituted aromatic amine group (para to the sulfonamide group), which is crucial for its mechanism of action.[4]

Classical Synthesis: The Foundation of Sulfonylamine Chemistry

The initial surge in the development of sulfa drugs relied on a now-classical synthetic route starting from readily available aromatic compounds. The synthesis of sulfanilamide from aniline is a cornerstone of this early period and a common procedure in academic laboratories.

Experimental Protocol: Synthesis of Sulfanilamide from Aniline

This multi-step synthesis involves the protection of the aniline's amino group, chlorosulfonation of the aromatic ring, amination of the resulting sulfonyl chloride, and finally, deprotection to yield sulfanilamide.

Step 1: Acetylation of Aniline to Acetanilide

-

Procedure: In a 250 mL Erlenmeyer flask, dissolve 3.6 mL of aniline in 100 mL of 0.4 M hydrochloric acid. Warm the solution to 50°C with stirring. In a separate flask, prepare a solution of 6.0 g of sodium acetate trihydrate in 20 mL of water. To the warm aniline hydrochloride solution, add 4.4 mL of acetic anhydride in one portion with vigorous stirring, followed immediately by the sodium acetate solution.

-

Work-up: Cool the reaction mixture in an ice bath to induce crystallization. Collect the precipitated acetanilide by vacuum filtration and wash the solid with cold water until the filtrate is neutral to pH paper. Air-dry the product.

Step 2: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

-

Procedure: In a dry 125 mL Erlenmeyer flask, cautiously add 5.0 mL of chlorosulfonic acid to 1.0 g of dry acetanilide in small portions. Swirl the flask gently to ensure mixing. The reaction is exothermic and will evolve hydrogen chloride gas. Once the initial reaction subsides, heat the mixture in a water bath at 60-70°C for 10 minutes to complete the reaction.

-

Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice in a beaker. The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Collect the product by vacuum filtration and wash it thoroughly with cold water.

Step 3: Amination of p-Acetamidobenzenesulfonyl Chloride to p-Acetamidobenzenesulfonamide

-

Procedure: Transfer the moist p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask and add 15 mL of concentrated aqueous ammonia (28%). Stir the mixture and gently heat it in a fume hood until the evolution of ammonia ceases.

-

Work-up: Cool the reaction mixture in an ice bath. The p-acetamidobenzenesulfonamide will precipitate. Collect the solid by vacuum filtration and wash it with a small amount of cold water.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

-

Procedure: Transfer the p-acetamidobenzenesulfonamide to a round-bottom flask and add 10 mL of 6 M hydrochloric acid. Heat the mixture at reflux for 15-20 minutes.

-

Work-up: Allow the solution to cool to room temperature. If any solid precipitates, it is unreacted starting material and should be removed by filtration. Carefully add a saturated solution of sodium bicarbonate to the filtrate until the solution is neutral to pH paper. The sulfanilamide will precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the sulfanilamide by vacuum filtration and wash it with cold water. The crude product can be recrystallized from hot water to yield pure sulfanilamide.

Experimental Protocol: Synthesis of Prontosil

The synthesis of Prontosil involves the diazotization of sulfanilamide followed by an azo coupling reaction with m-phenylenediamine.

-

Procedure:

-

Diazotization of Sulfanilamide: Dissolve 1.0 g of sulfanilamide in 10 mL of 1 M hydrochloric acid, warming gently if necessary. Cool the solution to 0-5°C in an ice bath. While maintaining this temperature, slowly add a solution of 0.45 g of sodium nitrite in 2 mL of water with constant stirring. The formation of the diazonium salt is indicated by a slight yellowing of the solution.

-

Azo Coupling: In a separate beaker, dissolve 0.63 g of m-phenylenediamine in 10 mL of water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with continuous stirring. A deep red precipitate of Prontosil will form.

-

-

Work-up: After the addition is complete, allow the mixture to stand in the ice bath for 15 minutes. Collect the crude Prontosil by vacuum filtration and wash it with cold water. The product can be recrystallized from hot water to afford purified Prontosil.

The Evolution of Synthesis: Modern Methodologies in Sulfonylamine Chemistry

While the classical methods were instrumental in the initial development of sulfonylamines, they often require harsh conditions and have limitations in terms of substrate scope and functional group tolerance. Modern organic synthesis has introduced a variety of more efficient and versatile methods for the construction of the sulfonamide linkage.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the formation of C-N and C-S bonds. In the context of sulfonylamine synthesis, palladium-catalyzed cross-coupling reactions have enabled the synthesis of a wide array of aryl sulfonamides under mild conditions.[5] A common approach involves the coupling of arylboronic acids with a sulfur dioxide source and an amine.[5]

Representative Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis of an Aryl Sulfonamide

-

Procedure: To an oven-dried vial, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), the arylboronic acid (1.0 mmol), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 mmol), and a carbonate base (e.g., K₂CO₃, 2.0 mmol). Add the amine (1.2 mmol) and a solvent such as dioxane (2 mL). Seal the vial and heat the reaction mixture at 100°C for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have also become a mainstay in modern sulfonylamine synthesis, offering a cost-effective alternative to palladium. These methods often involve the coupling of aryl halides, boronic acids, or other organometallic reagents with a sulfur dioxide surrogate and an amine.

Representative Experimental Protocol: Copper-Catalyzed Synthesis from an Arylboronic Acid

-

Procedure: In a reaction tube, combine the arylboronic acid (1.0 mmol), the amine (1.2 mmol), DABSO (0.6 mmol), Cu(OAc)₂ (10 mol%), and a base such as pyridine (2.0 mmol) in a solvent like DMSO (2 mL). Seal the tube and heat the mixture at 110°C for 12 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for sulfonylamine synthesis by avoiding the need for chemical oxidants and catalysts.[6][7] These reactions are driven by an applied electrical potential and can often be performed under mild conditions. A notable approach is the oxidative coupling of thiols and amines.[7]

Representative Experimental Protocol: Electrochemical Oxidative Coupling of a Thiol and an Amine

-

Procedure: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, dissolve the thiol (1.0 mmol) and the amine (1.5 mmol) in a suitable electrolyte solution (e.g., a mixture of acetonitrile and water containing a supporting electrolyte like LiClO₄). Apply a constant current (e.g., 10 mA) to the cell and stir the solution at room temperature. Monitor the reaction progress by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove the electrolyte. Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Analysis of Antibacterial Activity

The efficacy of the early sulfa drugs was a key driver of their widespread adoption. The antibacterial activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Sulfonamide Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

| Sulfanilamide | >1000 | 256-1024 |

| Sulfapyridine | 64-256 | 128-512 |

| Sulfathiazole | 8-64 | 32-128 |

| Sulfadiazine | 16-128 | 32-256 |

| Sulfamethoxazole | 8-32 | 16-64 |

Note: The MIC values can vary depending on the specific bacterial strain and the testing methodology. The data presented here is a representative range compiled from multiple sources.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The selective toxicity of sulfonamides against bacteria lies in their ability to interfere with a metabolic pathway that is essential for bacteria but not for humans. Bacteria must synthesize their own folic acid (vitamin B9), a crucial cofactor for the synthesis of nucleotides and certain amino acids. Humans, on the other hand, obtain folic acid from their diet.

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroate. By blocking this step, sulfonamides halt the production of folic acid, leading to the cessation of bacterial growth and replication (a bacteriostatic effect).

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Visualizing Synthetic Workflows

The evolution of sulfonylamine synthesis can be effectively visualized by comparing the classical multi-step approach with a more modern, convergent catalytic method.

Classical Synthesis Workflow

Caption: Workflow for the classical synthesis of sulfanilamide from aniline.

Modern Catalytic Synthesis Workflow

Caption: A modern, one-pot catalytic workflow for aryl sulfonamide synthesis.

Conclusion: The Enduring Legacy of Sulfonylamine Chemistry

The discovery of Prontosil and the subsequent development of sulfonylamine-based drugs revolutionized medicine, providing the first effective treatments for a wide range of bacterial infections and saving countless lives. While the emergence of antibiotics like penicillin and the rise of bacterial resistance have somewhat diminished the role of sulfa drugs as frontline antibacterial agents, the sulfonamide functional group remains a vital scaffold in modern drug discovery. Its unique physicochemical properties have led to its incorporation into a diverse array of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and antiviral drugs. The continuous evolution of synthetic methodologies, from classical multi-step procedures to elegant catalytic and electrochemical strategies, underscores the enduring importance of sulfonylamine chemistry and ensures its continued relevance in the development of new medicines for the challenges of today and tomorrow.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]

- 7. THE MODE OF ACTION OF SULFANILAMIDE ON STREPTOCOCCUS. II - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Aromatic Aminosulfones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic aminosulfones, a class of organic compounds characterized by a sulfonyl group connected to at least one aromatic ring and an amino group, have garnered significant attention in medicinal chemistry. Their diverse pharmacological properties, ranging from antimicrobial and anticancer to anti-inflammatory activities, have established them as a critical scaffold in drug discovery and development. This technical guide provides an in-depth exploration of the biological activities of aromatic aminosulfones, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Aromatic aminosulfones have emerged as a promising class of compounds in oncology, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted and appear to involve the modulation of key cellular signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected aromatic aminosulfones, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Dapsone | DU145 (Prostate) | 11.11 | |

| HeLa (Cervical) | 13.07 | ||

| DDS-13 (Dapsone Derivative) | DU145 (Prostate) | 19.06 | |

| HeLa (Cervical) | 67.91 | ||

| Sulfonamide Derivative 1 | MDA-MB-468 (Breast) | < 30 | |

| MCF-7 (Breast) | < 128 | ||

| HeLa (Cervical) | < 360 | ||

| Sulfanilamide Schiff Base 4 | MCF-7 (Breast) | 96 | |

| Human Lung | 110 | ||

| Sulfanilamide Schiff Base 8 | MCF-7 (Breast) | 110 | |

| Human Lung | 120 | ||

| Sulfanilamide Schiff Base 13 | MCF-7 (Breast) | 166 | |

| Human Lung | 140 | ||

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide 2 | HOP-92 (Lung) | 4.56 | |

| MDA-MB-468 (Breast) | 21.0 | ||

| SK-MEL-5 (Melanoma) | 30.3 | ||

| Aminonaphthoquinone 2 | HCT-8 (Colon) | 0.49 µg/mL | |

| SF-295 (Glioblastoma) | 1.31 µg/mL | ||

| MDAMB-435 (Breast) | 1.18 µg/mL | ||

| Aminonaphthoquinone 5 | HCT-8 (Colon) | < 1.0 µg/mL | |

| MDAMB-435 (Breast) | < 1.0 µg/mL | ||

| SF-295 (Glioblastoma) | < 1.0 µg/mL | ||

| Aminonaphthoquinone 6 | SF-295 (Glioblastoma) | 0.65 µg/mL | |

| Aminonaphthoquinone 7 | SF-295 (Glioblastoma) | 0.83 µg/mL | |

| Aminonaphthoquinone 9 | MDAMB-435 (Breast) | 1.18 µg/mL | |

| HCT-8 (Colon) | 1.33 µg/mL |

Signaling Pathways in Cancer

The anticancer effects of aromatic aminosulfones are believed to be mediated, in part, through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are two such key cascades often dysregulated in cancer.

The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a common feature in many cancers.

The PI3K/Akt pathway is another central signaling network that governs cell survival, growth, and metabolism. Its dysregulation is a frequent event in cancer, promoting tumor progression and resistance to therapy.

Antimicrobial Activity

Aromatic aminosulfones, most notably dapsone, have a long history of use as antimicrobial agents. Their primary mechanism of action involves the inhibition of folate synthesis in susceptible microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected aromatic aminosulfones, with data presented as Minimum Inhibitory Concentration (MIC) values.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sulfonamide Derivative I | Staphylococcus aureus | 32-512 | |

| Sulfonamide Derivative II | Staphylococcus aureus | 64-512 | |

| Sulfonamide Derivative III | Staphylococcus aureus | 128-512 | |

| Pyrazoline Derivative 5 | Staphylococcus aureus | 64 | |

| Candida albicans | 64 | ||

| Pyrazoline Derivative 19 | Staphylococcus aureus | 64 | |

| Pseudomonas aeruginosa | 128 | ||

| Pyrazoline Derivative 22 | Pseudomonas aeruginosa | 128 | |

| Bacillus subtilis | 64 | ||

| Enterococcus faecalis | 32 | ||

| Pyrazoline Derivative 24 | Staphylococcus aureus | 64 | |

| Enterococcus faecalis | 32 | ||

| Pyrazoline Derivative 26 | Bacillus subtilis | 64 | |

| Thienopyrimidine-sulfadiazine hybrid 12ii | Staphylococcus aureus | 125 | |

| Escherichia coli | 125 | ||

| Carbazole Derivative 2 | Staphylococcus aureus ATCC 29213 | 30 | |

| Staphylococcus aureus ATCC 6358 | 30 | ||

| Staphylococcus epidermidis ATCC 12228 | 50 | ||

| Streptococcus pyogenes ATCC 19615 | 40 |

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of aromatic aminosulfones is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. This pathway is responsible for the production of tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and certain amino acids. By competitively inhibiting DHPS, aminosulfones disrupt these crucial biosynthetic processes, leading to bacteriostasis.

Anti-inflammatory Activity

Dapsone, the most well-known aromatic aminosulfone, possesses significant anti-inflammatory properties, which contribute to its therapeutic efficacy in various dermatological conditions. Its anti-inflammatory effects are primarily mediated through the modulation of neutrophil function.

Signaling Pathways in Inflammation

Dapsone has been shown to interfere with several key signaling events in neutrophils, leading to a reduction in the inflammatory response. This includes the inhibition of G-protein-coupled receptor signaling, which in turn suppresses the production of pro-inflammatory mediators and the expression of adhesion molecules.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays commonly used to evaluate the biological activities of aromatic aminosulfones.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Aromatic aminosulfone compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aromatic aminosulfone compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a further 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains

-

Sterile cotton swabs

-

Aromatic aminosulfone-impregnated paper disks

-

Sterile saline or broth

-

McFarland turbidity standards (0.5)

-

Incubator

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension and remove any excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply the aromatic aminosulfone-impregnated paper disks to the surface of the inoculated MHA plate. Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate.

-

Incubation: Invert the plates and incubate them at 35-37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

Interpretation: Compare the measured zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Conclusion

Aromatic aminosulfones represent a versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols. It is anticipated that this resource will facilitate further research and development in this exciting area of medicinal chemistry.

2-(4-Aminophenyl)sulfonylaniline synonyms and trade names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)sulfonylaniline, a key impurity of the drug Dapsone. This document outlines its chemical synonyms, physical and spectroscopic properties, a detailed synthesis protocol, and analytical methodologies.

Chemical Identity and Synonyms

This compound is most commonly known in the pharmaceutical industry as Dapsone Impurity 5.[1][2] It is a process-related impurity formed during the commercial production of Dapsone.[3] Due to its status as an impurity rather than a commercial product, it is not marketed under any specific trade names. It is primarily available from specialized chemical suppliers for research and reference standard purposes.[1][2][4][5][6][7]

The compound is identified by the following synonyms and identifiers:

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 27147-69-9 |

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.31 g/mol |

| InChIKey | BYVOGVXITRNMSF-UHFFFAOYSA-N |

| Synonyms | 2,4'-Diaminodiphenyl sulfone, 2-((4-Aminophenyl)sulfonyl)aniline, 4,2'-Bis(aminophenyl) sulfone, Dapsone Impurity 5, o,p'-Sulfonyldianiline, 2,4'-Diamino[sulfonylbisbenzene], Benzenamine, 2-[(4-aminophenyl)sulfonyl]- |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 248.31 g/mol | [4] |

| Appearance | Light brown solid | [3] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 7.8 (d, 4H, J = 8.7 Hz), 7.5 (d, 4H, J = 8.7 Hz), 7.2 (d, 4H, J = 8.7 Hz), 6.6 (d, 4H, J = 8.7 Hz), 6.2 (brs, 4H) | [3] |

| ¹³C NMR (100 MHz, DMSO-d6) | δ (ppm): 158.8, 153.6, 138.8, 129.5, 129.3, 125.6, 119.6, 113.1 | [3] |

| Mass Spectrometry (ESI-MS) | m/z: 481.1 [M+H]⁺, 503.0 [M+Na]⁺ (for a related dimer, impurity 5 was not explicitly mass characterized in the source) | [3] |

| FTIR | N-H stretching: 3300-3500 cm⁻¹ (typical for primary amines). SO₂ asymmetric stretching: 1350-1300 cm⁻¹. SO₂ symmetric stretching: 1200-1150 cm⁻¹. |

Experimental Protocols

Synthesis of this compound (Dapsone Impurity 5)

A reported synthesis of a related dapsone impurity (designated as impurity 5 in the cited literature, which is a dimer) provides a methodological framework that can be adapted.[3] The synthesis of the monomeric 2,4'-diaminodiphenyl sulfone would involve similar coupling strategies. A general synthetic approach involves the coupling of a suitably protected or derivatized aminophenylsulfone precursor.

A representative synthesis for a related impurity is as follows:

Materials:

-

Intermediate 6 (structure not provided in the abstract, but is a precursor in the synthesis of the dimeric impurity 5)[3]

-

Dimethyl sulfoxide (DMSO)

-

L-proline

-

Copper(I) iodide (CuI)

-

Potassium hydroxide (KOH)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A solution of intermediate 6 (20.0 g, 0.055 mol) in DMSO (100 mL) is prepared.

-

To this solution, L-proline (2.6 g, 0.022 mol), CuI (1.0 g, 0.0055 mol), and a solution of KOH (12.4 g in 100 mL of water) are added with stirring.[3]

-

The reaction mixture is heated to 90-100 °C for 12 hours.[3]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 25-30 °C and filtered through a celite bed. The residue is washed with DMSO.

-

The filtrate is diluted with water (1.0 L) and acidified to pH 4 with dilute HCl.

-

The product is extracted with ethyl acetate (4 x 100 mL).[3]

-

The combined ethyl acetate layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.[3]

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to yield the final product.[3]

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound as an impurity in Dapsone is High-Performance Liquid Chromatography (HPLC).[8][9]

A general gradient HPLC method for the impurity profiling of Dapsone has been developed, which is capable of separating all relevant impurities, including this compound.[8][9] The separation is typically achieved on a C18 stationary phase with a water-acetonitrile gradient.[8][10] For such methods, a limit of detection (LOD) of 0.02% for specified impurities has been reported.[8]

-

Column: C18 stationary phase (e.g., Waters XTerra® RP18, 5 μm, 4.6 × 250 mm).[9]

-

Detection: UV detection at a suitable wavelength.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Significance

As an impurity of Dapsone, this compound is of interest primarily from a pharmaceutical quality and safety perspective. The biological activity of this specific impurity is not extensively documented in publicly available literature. The focus of research has been on the parent compound, Dapsone, which is an antibacterial and anti-inflammatory agent.[3] The biological effects of Dapsone are complex and involve multiple mechanisms, including the inhibition of folate synthesis in bacteria and modulation of inflammatory pathways in humans.[11] Any potential biological activity of this compound would be relevant in the context of the overall safety profile of Dapsone. There is no readily available information linking this specific impurity to the modulation of distinct signaling pathways.

References

- 1. Dapsone Impurity 5 | CAS No- 27147-69-9 | Simson Pharma Limited [simsonpharma.com]

- 2. 2-((4-aminophenyl)sulfonyl)aniline | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. article.scirea.org [article.scirea.org]

- 4. Dapsone Impurity 5 [sincopharmachem.com]